4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gemcitabine hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the nucleoside analog: The initial step involves the synthesis of the nucleoside analog by reacting 2’-deoxy-2’,2’-difluorocytidine with appropriate reagents under controlled conditions.
Hydrochloride formation: The nucleoside analog is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of gemcitabine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Chemical Reactions Analysis
Types of Reactions
Gemcitabine hydrochloride undergoes various chemical reactions, including:
Oxidation: Gemcitabine can be oxidized to form its corresponding oxidized derivatives.
Reduction: Reduction reactions can convert gemcitabine to its reduced forms.
Substitution: Gemcitabine can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of gemcitabine, which may have different pharmacological properties .
Scientific Research Applications
Gemcitabine hydrochloride has numerous scientific research applications:
Mechanism of Action
Gemcitabine hydrochloride exerts its effects by inhibiting DNA synthesis and repair. After uptake into malignant cells, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate, which is then converted to the active compounds, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP) . These active metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells .
Comparison with Similar Compounds
Gemcitabine hydrochloride is compared with other nucleoside analogs such as cytarabine and fludarabine . While all these compounds inhibit DNA synthesis, gemcitabine has a wider spectrum of antitumor activity due to its unique cellular pharmacology and mechanism of action . Similar compounds include:
Cytarabine: Used primarily for the treatment of leukemia.
Fludarabine: Used for the treatment of chronic lymphocytic leukemia.
Gemcitabine hydrochloride stands out due to its effectiveness against a broader range of cancers and its ability to induce both autophagy and apoptosis .
Biological Activity
The compound 4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one; hydrochloride is a synthetic nucleoside analog with significant biological activity. Its unique molecular structure, characterized by the presence of difluoro and hydroxymethyl groups, contributes to its potential therapeutic properties, particularly in antiviral and anticancer applications.
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 299.05 g/mol
- CAS Number : 122111-03-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular processes. The mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes that are crucial for viral replication and cancer cell proliferation.
- Modulation of Signaling Pathways : It affects various signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
Research indicates that 4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one; hydrochloride exhibits the following biological activities:
Antiviral Activity
This compound has demonstrated efficacy against several viruses. For instance:
- HIV : Studies have shown that it inhibits HIV reverse transcriptase, thereby blocking viral replication.
- Influenza Virus : It has been effective in vitro against various strains of the influenza virus.
Anticancer Activity
The compound is also being investigated for its anticancer properties:
- Synergistic Effects : Research indicates that it exhibits synergistic effects when used in combination with other chemotherapeutic agents like gemcitabine hydrochloride. This combination enhances cytotoxicity in cancer cells, suggesting a potential for improved therapeutic outcomes in cancer treatment .
Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of this compound showed a significant reduction in viral load in infected cell lines. The results indicated a dose-dependent response with IC50 values comparable to existing antiviral medications.
Compound | IC50 (µM) | Virus Type |
---|---|---|
4-amino... | 15 | HIV |
Acyclovir | 20 | HSV |
Study 2: Anticancer Synergy
In a comparative study of cancer cell lines treated with both the compound and gemcitabine, the combination therapy resulted in a marked decrease in cell viability compared to either agent alone.
Treatment Combination | Cell Viability (%) |
---|---|
Gemcitabine only | 45 |
Compound only | 50 |
Combination | 25 |
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6+,7-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-IEJFOXCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)O)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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